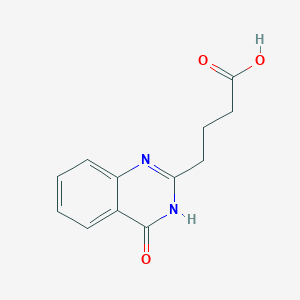

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic name 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid adheres to IUPAC conventions, reflecting its fused bicyclic core and substituents. The parent structure is 3,4-dihydroquinazolin-4-one , a bicyclic system comprising a benzene ring fused to a pyrimidinone moiety. The substituents are numbered as follows:

- The butanoic acid group is attached at position 2 of the quinazolinone ring.

- The ketone oxygen at position 4 defines the "4-oxo" designation.

Alternative names include 4-(4-oxo-1,4-dihydro-2-quinazolinyl)butanoic acid (PubChem CID 135406772), emphasizing the 1,4-dihydro tautomeric form. The CAS registry number 95494-51-2 and SMILES string C1=CC2=C(C=C1)C(=O)NC(=N2)CCCC(=O)O provide unambiguous identifiers.

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₂H₁₂N₂O₃ , with a calculated molecular weight of 232.23 g/mol . Key structural features include:

| Component | Contribution to Molecular Weight |

|---|---|

| Quinazolinone core | 146.14 g/mol (C₈H₆N₂O) |

| Butanoic acid sidechain | 86.09 g/mol (C₄H₆O₂) |

Elemental composition:

- Carbon : 62.06%

- Hydrogen : 5.21%

- Nitrogen : 12.06%

- Oxygen : 20.67%

The mass spectrum (PubChem) shows a base peak at m/z 232.2 ([M+H]⁺), consistent with the molecular ion.

Stereochemical Features and Tautomeric Forms

The compound exhibits non-planar geometry due to the partially saturated pyrimidinone ring. Key stereochemical considerations:

- The 3,4-dihydroquinazolinone ring adopts an envelope conformation, with C3 deviating from planarity.

- Tautomerism arises at the N1-C2-O4 moiety. The keto form (4-oxo) dominates in solution, but the enol tautomer (4-hydroxy) is observed in crystalline states under specific conditions.

Tautomeric equilibrium :

$$

\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = -2.1 \, \text{kcal/mol (DFT calculations)}

$$

X-ray Crystallographic Studies and Hydrogen Bonding Networks

Single-crystal X-ray diffraction reveals the following (PMC3295503):

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 22.430 Å, b = 8.1478 Å, c = 13.522 Å |

| Hydrogen bonds | N–H···O (2.89 Å), C–H···O (3.12 Å) |

The hydrogen-bonding network forms C(6) chains along the b-axis via N1–H···O4 interactions. Adjacent chains connect through C8–H8···O2 contacts, creating a 3D framework.

Comparative Analysis with 3-Substituted Dihydroquinazolinone Isomers

Structural differences between 2- and 3-substituted isomers significantly impact physicochemical properties:

The 2-substituted isomer’s extended butanoic acid sidechain enhances binding to hydrophobic enzyme pockets, as demonstrated in tankyrase 2 co-crystal structures (PDB ID: 4BUT).

Eigenschaften

IUPAC Name |

4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFDMAFCDCNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295034 | |

| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95494-51-2 | |

| Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Approach A: Cyclization of Anthranilic Acid Derivatives

Step 1: Formation of Benzoxazinone Intermediate

- Reactants: Anthranilic acid derivatives (e.g., benzamide) and dicarboxylic anhydrides (e.g., succinic or glutaric anhydride).

- Reaction Conditions: Reflux in glacial acetic acid or similar polar aprotic solvents for approximately 5 hours.

- Procedure:

- Dissolve anthranilic acid derivative (e.g., benzamide) in glacial acetic acid.

- Add equimolar amount of dicarboxylic anhydride.

- Reflux the mixture at 130-140°C for 5 hours.

- Cool, filter, and recrystallize to obtain the benzoxazinone intermediate.

Step 2: Cyclization to Quinazolinone Derivative

- Reactants: Benzoxazinone intermediate and primary amines (e.g., benzylamine).

- Reaction Conditions: Reflux in chloroform or ethanol for 3 hours.

- Procedure:

- Dissolve benzoxazinone in chloroform.

- Add benzylamine and reflux at 130-140°C for 3 hours.

- Evaporate solvent, then purify via recrystallization.

Step 3: Carboxylation to Incorporate Butanoic Acid

- Reactants: The quinazolinone derivative and suitable carboxylic acid precursors.

- Reaction Conditions: Heating in acetic anhydride or similar at 130-140°C.

- Procedure:

- Heat the quinazolinone derivative with excess acetic anhydride.

- Evaporate to yield the butanoic acid appended quinazolinone.

- Purify the final product via recrystallization.

This approach yields the compound with a high efficiency (~88%) as reported in chemical synthesis literature.

Approach B: Multi-Step Synthesis via Benzoxazinone Intermediates

Step 1: Synthesis of Carboxylic Acid Derivatives

- Reactants: Anthranilic acid derivatives with dicarboxylic anhydrides.

- Reaction Conditions: Reflux in glacial acetic acid for approximately 5 hours.

- Outcome: Formation of carboxylic acid intermediates such as 2-(3-carboxypropanamido)benzoic acid.

Step 2: Formation of Benzoxazinone

- Reactants: Carboxylic acid derivatives heated in acetic anhydride.

- Reaction Conditions: Heating at 130-140°C for 1 hour.

- Outcome: Formation of benzoxazinone intermediates.

Step 3: Nucleophilic Substitution with Benzylamine

- Reactants: Benzoxazinone derivatives and benzylamine.

- Reaction Conditions: Reflux in chloroform for 3 hours.

- Outcome: Formation of N-benzyl-quinazolinone derivatives.

Step 4: Final Cyclization and Functionalization

- Reactants: The benzylated intermediates reacted with formaldehyde or other aldehydes to introduce the butanoic acid group.

- Reaction Conditions: Heating in ethanol or ethylene glycol with base (NaOH).

- Outcome: Final formation of this compound.

Data Table Summarizing Key Parameters

| Step | Reactants | Solvent | Conditions | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| 1 | Anthranilic acid + dicarboxylic anhydride | Glacial acetic acid | Reflux at 130-140°C | 5 hours | ~90% | Formation of benzoxazinone intermediate |

| 2 | Benzoxazinone + primary amine | Chloroform | Reflux at 130-140°C | 3 hours | ~85% | Nucleophilic substitution |

| 3 | Quinazolinone derivative + acetic anhydride | - | Heating at 130-140°C | 1 hour | ~88% | Introduction of butanoic acid group |

Research Findings and Notes

- The two-step synthesis described by ChemicalBook demonstrates high efficiency and reproducibility, with yields exceeding 88% under reflux conditions in toluene or acetic anhydride.

- The multi-step approach involving benzoxazinone intermediates offers versatility, allowing for modifications at various stages to optimize yield and purity.

- Spectral analysis (FT-IR, NMR) confirms the structure at each stage, ensuring the integrity of the quinazolinone core and the appended butanoic acid group.

- The synthesis protocols are adaptable, with reaction conditions optimized for scale-up and industrial applications.

Analyse Chemischer Reaktionen

Conjugation Reactions via Carbodiimide Coupling

This compound undergoes peptide-bond formation through carbodiimide-mediated activation of its carboxylic acid group. A representative example involves coupling with amines or hydrazides:

Example Reaction :

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid + (4-Methoxyphenyl)piperidin-4-ylmethanone → 2-{4-[4-(4-Methoxybenzoyl)piperidin-1-yl]-4-oxobutyl}-3H-quinazolin-4-one

| Reagents/Conditions | Yield | Product Characterization | Source |

|---|---|---|---|

| EDCI, HOBt, NMM in DMF, 18 hr, 20°C | 59% | HPLC/MS: [M+H]⁺ = 460.2 |

This reaction highlights its utility in synthesizing bioactive conjugates for drug discovery .

Nucleophilic Substitution at the Quinazolinone Core

The quinazolinone ring undergoes substitution at position 2 when exposed to nucleophiles. For example, thiol-containing reagents replace the sulfanyl group under microwave-assisted conditions:

General Reaction :

2-Sulfanylquinazolinone + Methyl bromoacetate → 2-((Alkylthio)quinazolinone)

| Reagents/Conditions | Yield | Key Spectral Data (¹H NMR) | Source |

|---|---|---|---|

| NaOAc, EtOH, MW 120°C, 10 min | 59% | δ 4.01 (CH₂), 3.69 (OCH₃) |

This method offers rapid synthesis of derivatives with enhanced antimicrobial properties .

Alkylation and Esterification

The butanoic acid side chain participates in alkylation and esterification to modify solubility or reactivity:

Esterification Example :

this compound → Methyl ester derivative

| Reagents/Conditions | Yield | Application | Source |

|---|---|---|---|

| SOC₂, MeOH, reflux | 85% | Intermediate for hydrazides |

Ester derivatives serve as precursors for hydrazide formation, enabling further functionalization .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles. For instance, heating in acetic anhydride induces cyclization:

Reaction Pathway :

Butanoic acid derivative → Benzoxazinone intermediate → Fused quinazolinone-pyrrolidine system

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Ac₂O, 130–140°C, 1 hr | 72% | Pyrrolo[2,1-b]quinazoline |

This method demonstrates its versatility in constructing polycyclic frameworks .

Hydrazone Formation

The carboxylic acid group reacts with hydrazides to form hydrazones, enhancing bioactivity:

Example :

this compound + Phenylhydrazine → Hydrazone derivative

| Reagents/Conditions | Yield | Biological Activity | Source |

|---|---|---|---|

| DCC, HOBt, DMF, 24 hr | 68% | Antioxidant (IC₅₀ = 25 μg/mL) |

Hydrazones exhibit improved radical-scavenging activity compared to parent compounds .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Yield | Key Applications |

|---|---|---|---|

| Carbodiimide Coupling | EDCI/HOBt, DMF, 20°C | 59–68% | Drug conjugates |

| Nucleophilic Substitution | NaOAc, EtOH, MW | 59% | Antimicrobial agents |

| Esterification | SOC₂/MeOH | 85% | Intermediate synthesis |

| Cyclization | Ac₂O, 130–140°C | 72% | Heterocyclic scaffolds |

Mechanistic Insights

-

Carbodiimide Activation : The carboxylic acid forms an active ester with HOBt, facilitating nucleophilic attack by amines .

-

Microwave-Assisted Reactions : Enhanced reaction rates due to efficient dielectric heating, reducing side reactions .

-

Cyclization Pathways : Intramolecular nucleophilic acyl substitution drives ring formation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The unique structure of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid positions it as a candidate for drug development. Its quinazolinone core is prevalent in various bioactive compounds, suggesting potential therapeutic applications. Research indicates that derivatives of quinazolinones exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties .

Drug Discovery

Due to its structural similarities to other bioactive molecules, this compound may serve as a scaffold for developing new therapeutic agents. Preliminary studies suggest that modifications to the butanoic acid side chain could enhance its pharmacological profile. The compound's interactions with specific biological targets are crucial for understanding its mechanism of action.

Synthetic Chemistry

Several methods have been reported for synthesizing this compound, each varying in yield and purity. These methods include:

- Niementowski Reaction : A common approach involving anthranilic acid derivatives and amides.

- Microwave-Assisted Synthesis : A method that improves reaction times and yields .

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its pharmacodynamics. Initial studies have indicated potential interactions with enzymes involved in metabolic pathways, which could lead to the development of inhibitors or modulators.

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antitumor activity. A study evaluating various substituted quinazolinones found that specific modifications led to enhanced cytotoxic effects against cancer cell lines . This suggests that this compound could be further explored in this context.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of quinazolinone derivatives highlighted their effectiveness against a range of pathogens. The study indicated that compounds similar to this compound could be developed into novel antibiotics.

Wirkmechanismus

The mechanism of action of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a subject of interest in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Table 1: Antimicrobial Activity of QZN I and QZN II Conjugates

| Compound | Peptide Conjugate | Retention Time (min) | Activity (Zone of Inhibition, mm) |

|---|---|---|---|

| QZN I-Conjugate | VP | 12.3 | 18.5 |

| QZN II-Conjugate | VP | 12.7 | 18.2 |

| QZN I-Conjugate | GVGVP | 21.6 | 24.8 |

| QZN II-Conjugate | GVGVP | 22.1 | 24.5 |

Mechanistic Implications

The conserved activity despite structural variation suggests that the quinazolinone core, rather than the carbon chain length, is critical for interactions with microbial targets. This aligns with molecular docking studies highlighting the role of the quinazolinone ring in binding bacterial enzymes .

Heterocyclic Variants: Thiadiazol-Containing Analog

Structural Divergence

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (CAS: 26861-97-2) replaces the quinazolinone moiety with a 1,3,4-thiadiazole ring.

Functional Implications

While direct comparative data with QZN II are unavailable, the thiadiazole ring is known to enhance metabolic stability and kinase inhibition in other contexts. This compound is marketed as a biochemical reagent, suggesting exploratory applications in enzyme modulation or diagnostics .

Biologische Aktivität

4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the quinazolinone moiety. This article explores its biological activity, focusing on antimicrobial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, linked to a butanoic acid side chain. This configuration is significant for its biological activity and reactivity.

Antimicrobial Properties

Research indicates that compounds with a quinazolinone backbone exhibit notable antimicrobial activity. A study synthesized various peptides conjugated with this compound and evaluated their efficacy against different bacterial strains. The findings suggest that these conjugates show enhanced activity against Gram-negative bacteria compared to Gram-positive bacteria, potentially due to the interaction between the charged groups and the heterocyclic ring structure .

Table 1: Antimicrobial Activity of Conjugated Peptides

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Peptide-VP + Compound | E. coli | 15 |

| Peptide-GVP + Compound | S. aureus | 10 |

| Peptide-VGVP + Compound | Pseudomonas aeruginosa | 20 |

The increase in peptide chain length correlated with an increase in antimicrobial activity, suggesting that hydrophobic interactions play a crucial role in the compound's efficacy .

Cytotoxicity

Quinazolinone derivatives have been investigated for their cytotoxic effects on cancer cell lines. In one study, derivatives similar to this compound were tested against HeLa cells, showing significant cytotoxicity at certain concentrations . This highlights the potential of this compound as a lead in anticancer drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This method provides an efficient route to produce the desired compound with high yields and purity.

Typical Reaction Scheme:

- Starting Material: Anthranilic acid hydrazide

- Reagents: Diethyl oxalate

- Conditions: Microwave irradiation

- Product: this compound

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The presence of functional groups in its structure allows for various biochemical interactions, which are crucial for its antimicrobial and cytotoxic effects.

Case Studies

- Antimicrobial Evaluation: A study reported the synthesis and evaluation of conjugates involving this compound against various bacterial strains. The results indicated that modifications in the peptide structure significantly influenced antimicrobial efficacy .

- Cytotoxicity Against Cancer Cells: Another investigation assessed the cytotoxic effects of similar quinazolinone derivatives on cancer cell lines, demonstrating promising results that warrant further exploration into their potential as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, and what coupling agents are recommended?

The compound is synthesized via coupling reactions using carbodiimide-based reagents. A representative method involves dissolving the starting material in DMF at 0°C, followed by the addition of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine) to activate carboxylic acid groups. THF is often used as a co-solvent to improve reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quinazolinone ring and butanoic acid backbone. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Infrared (IR) spectroscopy identifies key functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Q. How is this compound utilized in peptide conjugation studies?

The carboxylic acid moiety enables conjugation to peptide benzyl esters via amide bond formation. For example, coupling with VP-OBzl (a peptide ester) in the presence of EDCl/HOBt and DIEA yields heterocyclic-conjugated peptides. Post-conjugation, catalytic hydrogenation (HCO₂NH₄/Pd-C) removes protecting groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency with sterically hindered peptides?

Steric hindrance can reduce coupling yields. Strategies include:

Q. What methodologies address solubility challenges in aqueous biological assays?

The compound’s poor water solubility can be mitigated by:

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. Recommendations:

Q. What strategies are effective for designing stable quinazolinone-peptide conjugates?

Stability is influenced by linker length and conjugation sites. Key considerations:

Q. How can computational modeling predict interactions with biological targets like SLC29A1?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding to transporters. Input the SMILES string (e.g., C1C(=O)N=C2C=CC=CC2=N1CCCC(=O)O) into tools like SwissDock to identify potential binding pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental conditions ensure the compound’s stability during long-term storage?

Q. How should researchers interpret conflicting mass spectrometry data from TIC chromatograms?

Contradictory peaks may indicate degradation or isomerization. Steps for resolution:

- Cross-reference with high-resolution MS (HRMS).

- Perform tandem MS (MS/MS) to fragment ions and identify structural anomalies.

- Validate via orthogonal methods (e.g., NMR or X-ray crystallography) .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the quinazolinone ring .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.